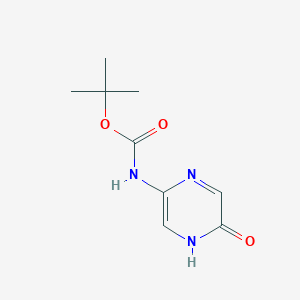

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate

Description

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate is a carbamate derivative featuring a dihydropyrazinone core. This compound is structurally characterized by a tert-butyl carbamate group attached to the 2-position of a partially saturated pyrazine ring. Such derivatives are frequently utilized in medicinal chemistry as intermediates for synthesizing kinase inhibitors, particularly Bruton’s tyrosine kinase (BTK) inhibitors, due to their ability to modulate enzymatic activity through steric and electronic effects .

Properties

IUPAC Name |

tert-butyl N-(6-oxo-1H-pyrazin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-6-4-11-7(13)5-10-6/h4-5H,1-3H3,(H,11,13)(H,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKLSEJOOTWDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC(=O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazinone derivative under controlled conditions . The reaction is often catalyzed by palladium-based catalysts and conducted in solvents such as 1,4-dioxane . The reaction conditions usually require moderate temperatures and the presence of a base like cesium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.

Cesium Carbonate: Acts as a base in various reactions.

1,4-Dioxane: Common solvent used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides typically yield N-Boc-protected anilines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. Investigations into the binding affinity of this compound to specific enzymes or receptors may reveal its potential as an antimicrobial agent .

- Anticancer Properties: Research into derivatives of pyrazine compounds has shown promise in anticancer applications. The unique structure of this compound may enhance its efficacy against cancer cells through targeted mechanisms .

Agrochemicals

The compound's structural features suggest potential use in agricultural applications:

- Pesticide Development: The presence of a carbamate group is known to enhance biological activity against pests. Studies are ongoing to evaluate the effectiveness of this compound as a pesticide or herbicide .

Biochemical Research

In biochemical research, the compound can serve as a valuable tool:

- Enzyme Inhibitor Studies: Its ability to interact with various biological targets makes it suitable for studying enzyme inhibition mechanisms. Such studies could elucidate pathways involved in disease processes .

Case Study 1: Antimicrobial Efficacy

Research conducted on similar carbamate compounds showed that modifications in the chemical structure can significantly influence antimicrobial efficacy. A study demonstrated that compounds with a pyrazine ring exhibited enhanced activity against Gram-positive bacteria, suggesting that this compound could be further explored for similar applications .

Case Study 2: Enzyme Interaction

A detailed investigation into enzyme inhibitors revealed that compounds with a carbamate moiety could effectively inhibit certain enzymes involved in metabolic pathways. This insight highlights the potential of this compound as a lead compound for drug development targeting specific enzymes associated with diseases like cancer and diabetes .

Mechanism of Action

The mechanism of action for tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous tert-butyl carbamate-containing heterocycles, particularly those with pyrazine, pyrimidine, or triazolo-pyrazine scaffolds. Below is a detailed analysis:

Structural Analogues in BTK Inhibitor Development

Several BTK inhibitors share the tert-butyl carbamate motif and heterocyclic cores, enabling direct comparisons:

Key Observations:

- Core Heterocycle Influence: The dihydropyrazinone core in the target compound offers a balance of rigidity and hydrogen-bonding capacity, whereas triazolo-pyrazine derivatives (e.g., ) introduce additional nitrogen atoms, enhancing π-π stacking and target affinity.

- Substituent Effects: Fluorinated aryl groups (e.g., in ) improve metabolic stability and membrane permeability compared to non-fluorinated analogues.

- Carbamate Role : The tert-butyl carbamate acts as a protective group, improving solubility during synthesis and stabilizing the molecule against enzymatic degradation.

Physicochemical and Toxicological Comparisons

- Stability: Compounds like GDC-0834 and CGI-1746 exhibit enhanced stability due to bulky substituents (e.g., tetrahydrobenzo[b]thiophene), reducing oxidative degradation. In contrast, the simpler dihydropyrazinone scaffold in the target compound may require低温 storage (2–8°C) for long-term stability, as seen in related carbamates .

- Fluorinated derivatives (e.g., ) may pose higher environmental persistence risks.

Biological Activity

Introduction

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate is a heterocyclic compound with the molecular formula C₉H₁₃N₃O₃ and a molecular weight of approximately 211.22 g/mol. This compound has garnered attention in pharmaceutical chemistry due to its unique structural properties and potential biological applications. Its reactivity is attributed to functional groups such as the carbonyl (C=O) and carbamate (R-NH-C(=O)-O-R') groups, which facilitate interactions with various biological targets.

Chemical Structure and Properties

The structural features of this compound include:

- tert-butyl group : Enhances lipophilicity and solubility.

- 5-oxo-4,5-dihydropyrazin-2-yl moiety : Imparts potential reactivity in biological systems.

The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors within biological pathways. Such interactions could modulate enzyme activity or neurotransmitter signaling pathways, leading to various biological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Interaction studies have suggested that this compound could inhibit enzymes involved in metabolic pathways. For instance, it may affect enzymes related to neurotransmitter synthesis or degradation.

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating that this compound may possess similar properties.

- Potential Therapeutic Applications : While specific therapeutic uses are still under investigation, the compound's structural characteristics suggest it could be developed for various medical applications.

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a preliminary study examining the interaction of this compound with a specific enzyme involved in neurotransmitter metabolism, researchers observed a dose-dependent inhibition pattern. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to known inhibitors in the same class.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR are essential for verifying hydrogen and carbon environments. For instance, tert-butyl groups typically show a singlet at ~1.4 ppm in NMR, while the pyrazinone ring protons resonate between 6.5–8.5 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding interactions and three-dimensional packing motifs .

How can researchers resolve discrepancies in reported physical properties (e.g., melting points or spectral data) across studies?

Advanced

Discrepancies may arise from impurities or polymorphic forms. Methodological solutions include:

- Purity Assessment : Use HPLC with a high-resolution C18 column to quantify impurities (>95% purity is standard for publication) .

- Replication : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) as described in patents .

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) or databases like PubChem .

What strategies enable functionalization of the pyrazinone ring for drug discovery applications?

Q. Advanced

- Buchwald-Hartwig Amination : Introduce substituents at the pyrazine nitrogen using palladium catalysts, as seen in BTK inhibitor syntheses .

- Electrophilic Substitution : Fluorination or trifluoromethylation at the 5-position enhances metabolic stability, as demonstrated in triazolo-pyrazine derivatives .

- Protection-Deprotection : Use tert-butyl carbamate as a temporary protecting group to enable selective modifications .

How do computational methods aid in predicting the reactivity or stability of this compound?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict conformational stability in solution, particularly for assessing the planarity of the dihydropyrazinone ring .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- LogP Analysis : Estimate partition coefficients (e.g., LogP = 3.72 for related derivatives) to guide solubility optimization .

What are the common impurities formed during synthesis, and how are they characterized?

Q. Basic

- Unreacted Intermediates : Residual starting materials (e.g., tert-butyl carbamate precursors) are detected via LC-MS and removed via RP-FC .

- Hydrolysis Byproducts : The 5-oxo group is prone to hydrolysis under acidic conditions, forming pyrazine-2,5-diols, identifiable by NMR (~10 ppm for -OH) .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Solvent Selection : Replace DMF with less hazardous solvents (e.g., acetonitrile) to improve safety and ease of purification .

- Exothermic Reactions : Implement temperature-controlled reactors for large-scale HATU-mediated couplings to prevent decomposition .

- Yield Optimization : Switch from batch to flow chemistry for improved heat/mass transfer, as described in pilot-scale BTK inhibitor production .

How can crystallographic data (e.g., from SHELX) resolve ambiguities in stereochemistry?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.